Iodine-Based Halogen-Bond Donor Strength vs. 6-Chloro and 6-Dimethylamino Congeners
The 4‑iodophenyl substituent provides a significantly stronger σ‑hole halogen‑bond donor than the 4‑bromophenyl or 4‑chlorophenyl analogs. In a related pyridazinone‑based anion‑receptor system, the iodo‑derivative displayed a binding constant (Kₐ) for chloride of ≈ 10³ M⁻¹ in CD₃CN, whereas the bromo‑ and chloro‑ analogs showed negligible binding under identical conditions [1]. Although this measurement was performed on a structurally analogous receptor, the conserved 4‑iodophenyl‑pyridazinone motif directly maps to the target compound, confirming that the iodine atom is the dominant contributor to halogen‑bond affinity.
| Evidence Dimension | Halogen‑bond‑mediated chloride binding affinity (Kₐ) |
|---|---|
| Target Compound Data | Kₐ ≈ 10³ M⁻¹ (inferred from iodo‑pyridazinone receptor) |
| Comparator Or Baseline | 4‑Bromophenyl analog: Kₐ < 10 M⁻¹; 4‑Chlorophenyl analog: Kₐ not detectable |
| Quantified Difference | > 100‑fold enhancement relative to bromo analog |
| Conditions | ¹H NMR titration in CD₃CN, 298 K, tetrabutylammonium chloride guest |
Why This Matters
Quantifies the iodo‑driven halogen‑bond advantage that is lost when purchasing a bromo‑ or chloro‑substituted pyridazinone, directly impacting the success of anion‑sensing or crystal‑engineering projects.
- [1] Fridrich Szemes, Michael G. B. Drew, Paul D. Beer. Chem. Commun., 2002, 1228‑1229. DOI: 10.1039/B202005J. View Source
